N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide
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Description
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a useful research compound. Its molecular formula is C24H29N3O4S and its molecular weight is 455.57. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenethyl)-3-(4-oxo-4,5,6,7,8,9-hexahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of various enzymes. For instance:
- Cholinesterases : It has shown promising inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative disorders like Alzheimer's disease. The IC50 values indicate significant potency compared to other known inhibitors .
Antioxidant Activity
The compound exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for preventing cellular damage associated with various diseases.
Cytotoxicity
Preliminary cytotoxicity assays have been conducted against cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). Results indicate that the compound has selective toxicity towards cancer cells while sparing normal cells .
The biological activity of this compound is believed to involve:
- Binding Interactions : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes through hydrogen bonding and hydrophobic interactions.
- Multi-target Approach : Its ability to inhibit multiple enzymes makes it a candidate for multi-target therapies in complex diseases.
Study 1: Inhibition of Cholinesterases
A study evaluated the inhibitory effects of the compound on AChE and BChE using in vitro assays. The results demonstrated that structural modifications influenced the potency of inhibition significantly.
Study 2: Antioxidant and Cytotoxic Effects
Another investigation assessed the antioxidant capacity using DPPH radical scavenging assays. The compound displayed a dose-dependent response in scavenging free radicals. Furthermore, cytotoxicity tests revealed effective inhibition of cancer cell proliferation at specific concentrations.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(3-oxo-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-5-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S/c1-30-17-9-8-15(14-18(17)31-2)12-13-25-21(28)11-10-20-26-23(29)22-16-6-4-3-5-7-19(16)32-24(22)27-20/h8-9,14H,3-7,10-13H2,1-2H3,(H,25,28)(H,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQZOKYGNJMPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)CCC2=NC3=C(C4=C(S3)CCCCC4)C(=O)N2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.